molecular formula C16H16FIN2O3 B5026360 3-[({2-[(4-fluorobenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide

3-[({2-[(4-fluorobenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide

Cat. No. B5026360
M. Wt: 430.21 g/mol
InChI Key: OISMTSGVTFGIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[({2-[(4-fluorobenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide, also known as FMP-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quaternary ammonium compounds and has been shown to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[({2-[(4-fluorobenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide is not fully understood. However, it is believed to interact with the lipid bilayer of the cell membrane and affect the activity of ion channels and transporters. It has been shown to inhibit the activity of several ion channels, including the voltage-gated potassium channel Kv1.3 and the calcium-activated potassium channel KCa3.1.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines. It has also been shown to reduce the migration of cancer cells and inhibit the activity of certain enzymes, including acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[({2-[(4-fluorobenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-[({2-[(4-fluorobenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide in scientific research. One potential application is in the study of autoimmune diseases, where it may be used to inhibit the activity of T cells and reduce inflammation. Another potential application is in the study of cancer, where it may be used to inhibit the migration and proliferation of cancer cells. Additionally, this compound may be used as a tool for investigating the function and regulation of ion channels and transporters in various biological systems.

Synthesis Methods

The synthesis of 3-[({2-[(4-fluorobenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide involves a multistep process that starts with the reaction of 4-fluorobenzoic acid with 2-aminoethanol to form 2-[(4-fluorobenzoyl)oxy]ethylamine. This intermediate is then reacted with methylpyridine-3-carboxylic acid to form this compound. The final product is obtained by treating the compound with iodine.

Scientific Research Applications

3-[({2-[(4-fluorobenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide has been used in various scientific research applications, including the study of ion channels, membrane transporters, and enzymes. It has been shown to be a useful tool for investigating the function and regulation of these proteins in vitro.

properties

IUPAC Name

2-[(1-methylpyridin-1-ium-3-carbonyl)amino]ethyl 4-fluorobenzoate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3.HI/c1-19-9-2-3-13(11-19)15(20)18-8-10-22-16(21)12-4-6-14(17)7-5-12;/h2-7,9,11H,8,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISMTSGVTFGIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)F.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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